8-Bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Low-yield 3-bromo analogs hinder imidazo[1,2-b]pyridazine SAR. This compound's orthogonal Br/Cl/I pattern enables chemoselective sequential functionalization via the reactive 3-iodo group-critical for FLT3, PDE10A, and Mps1 kinase inhibitor programs. • Orthogonal halogens enable planned sequential derivatization for library synthesis. • 98% purity; reliable stock supports high-throughput screening campaigns. • Key intermediate for sub-nanomolar PDE10A and picomolar FLT3-ITD inhibitors.

Molecular Formula C6H2BrClIN3
Molecular Weight 358.36 g/mol
CAS No. 1263425-59-7
Cat. No. B1380919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine
CAS1263425-59-7
Molecular FormulaC6H2BrClIN3
Molecular Weight358.36 g/mol
Structural Identifiers
SMILESC1=C(C2=NC=C(N2N=C1Cl)I)Br
InChIInChI=1S/C6H2BrClIN3/c7-3-1-4(8)11-12-5(9)2-10-6(3)12/h1-2H
InChIKeyCSFRKRKCGOHTJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine: A Triple-Halogenated Kinase Inhibitor Building Block


8-Bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine (CAS 1263425-59-7) is a heterocyclic compound with the molecular formula C6H2BrClIN3 and a molecular weight of 358.36 g/mol . It belongs to the imidazo[1,2-b]pyridazine family, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The compound features a unique substitution pattern with three distinct halogen atoms (bromine at position 8, chlorine at position 6, and iodine at position 3) on the fused bicyclic core . This specific halogenation profile renders it a versatile intermediate for the synthesis of complex, polysubstituted kinase inhibitors and other bioactive molecules [1].

Halogenation Profile Advantage of 8-Bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine


Direct substitution of 8-Bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine with other imidazo[1,2-b]pyridazine analogs is not feasible due to its unique and synthetically purposeful halogenation pattern . The presence of three orthogonal halogen atoms (Br, Cl, I) on the scaffold is not arbitrary; it is a deliberate design to enable precise, sequential derivatization via chemoselective cross-coupling reactions . Studies have shown that analogs lacking this specific substitution, such as the 3-bromo-6-chloro derivative, exhibit poor reactivity under standard Suzuki-Miyaura conditions, often leading to low yields and complex, inseparable product mixtures [1]. This compound's unique profile, particularly the reactive 3-iodo group, is essential for efficient functionalization at the 3-position, which is critical for achieving high potency and selectivity in biological assays, as demonstrated in the development of potent kinase inhibitors [REFS-2, REFS-3].

Key Advantages of 8-Bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine Over Analogues


Superior Suzuki-Miyaura Coupling Reactivity

The target compound's 3-iodo substituent provides a critical synthetic advantage over its 3-bromo analog. A 2023 study on FLT3 inhibitors reported that the 3-bromo-6-chloroimidazo[1,2-b]pyridazine derivative (Compound 27) showed 'very poor reactivity' under Suzuki cross-coupling conditions, yielding 'only a small amount' of the desired product 'together with the starting material as an inseparable mixture' [1]. This failure to efficiently functionalize the 3-position necessitates the use of the more reactive 3-iodo analog, 8-Bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine, as the preferred building block for accessing the key 3-aryl derivatives required for high-potency kinase inhibition.

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Robust, High-Yielding Iodination Procedure

The synthesis of the target compound is a well-defined process from the commercially available precursor 8-bromo-6-chloroimidazo[1,2-b]pyridazine. A patent procedure details a reliable iodination method using N-iodosuccinimide (NIS) and trifluoroacetic acid (TFA) in chloroform at room temperature for 2 hours [1]. This procedure yields the desired product, 8-Bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine, in a substantial 76% yield after purification [1]. This established, high-yielding synthetic entry to this specific substitution pattern provides a clear advantage over sourcing or synthesizing analogs that may require de novo route development or result in lower yields.

Process Chemistry Synthetic Methodology Building Block

High Purity and Precise Molecular Identity

Commercial vendors specify and supply this compound at high purity levels, typically 97% or 98%, as determined by GC or HPLC [REFS-1, REFS-2]. This is accompanied by precise molecular identifiers: CAS RN 1263425-59-7, MDL Number MFCD24387275, and a molecular weight of 358.36 g/mol [REFS-1, REFS-2]. This level of purity and identity verification is crucial for reproducible research. In contrast, some less common analogs may only be available at lower purities or through custom synthesis without guaranteed specifications, introducing potential variability and impurities that can confound biological assays or subsequent reactions.

Analytical Chemistry Quality Control Procurement

Primary Applications of 8-Bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine


Kinase Inhibitor Synthesis via Palladium Cross-Coupling

This is the primary use case for this compound. The 3-iodo group is uniquely reactive and can be selectively functionalized via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig reactions to introduce diverse aryl, alkynyl, or amino groups [1]. This is critical for exploring Structure-Activity Relationships (SAR) at the 3-position of the imidazo[1,2-b]pyridazine core, a key determinant of potency and selectivity for targets like FLT3, PDE10, and Mps1 kinases [REFS-2, REFS-3]. The failure of the 3-bromo analog in these reactions makes the 3-iodo compound indispensable [1].

Sequential Derivatization for Polysubstituted Bioactives

The presence of three orthogonally reactive halogens (Br, Cl, I) allows for a planned, sequential functionalization strategy. For instance, a typical workflow would begin with the most reactive 3-iodo group, followed by the 6-chloro group (often via SNAr or further cross-coupling), and finally the 8-bromo group [REFS-1, REFS-4]. This controlled approach enables the construction of highly complex, patentable chemical space around the imidazo[1,2-b]pyridazine pharmacophore, as exemplified in the synthesis of potent and selective FLT3-ITD inhibitors with picomolar cellular activity [3].

PDE10A Inhibitor Development for CNS Disorders

The imidazo[1,2-b]pyridazine scaffold, when appropriately substituted, is a recognized core for phosphodiesterase 10A (PDE10A) inhibitors, a target for schizophrenia and other neurological disorders. 8-Bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine is a direct intermediate or a key starting point for constructing such inhibitors. As an illustrative example of the scaffold's potential, a structurally related analog (derived from similar intermediates) has been reported with an exceptionally potent PDE10A IC50 of 0.0998 nM [2], highlighting the ability of this chemical class to achieve sub-nanomolar target engagement, a benchmark for drug discovery programs.

Advanced Building Blocks for Medicinal Chemistry Libraries

Due to its high commercial purity (≥97%) and its role as a versatile linchpin, this compound is an ideal building block for generating focused libraries of imidazo[1,2-b]pyridazine derivatives . It is used by medicinal chemistry groups to rapidly explore diverse substitution patterns without the need for extensive de novo synthetic route development. Its established synthesis and availability in stock from multiple vendors ensure a reliable and efficient supply for high-throughput synthesis and biological screening campaigns .

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